N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Regiochemistry Indole carboxamide Receptor recognition

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide (C₁₇H₁₇N₃O₃; MW 311.33 g/mol) is a fully synthetic indole-2-carboxamide derivative bearing an N1-methyl substituent on the indole core and a furan-2-carbonyl-aminoethyl side chain at the C2-carboxamide position. This compound belongs to a broadly investigated pharmacophore class whose members have been reported as IKK2 inhibitors, CB1 receptor allosteric modulators, antitubercular MmpL3 inhibitors, and TRPV1 agonists.

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
Cat. No. B12171913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC17H17N3O3
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CO3
InChIInChI=1S/C17H17N3O3/c1-20-13-6-3-2-5-12(13)11-14(20)16(21)18-8-9-19-17(22)15-7-4-10-23-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,22)
InChIKeyZLCDFNOGFMDENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide: Indole-2-Carboxamide Scaffold Identity and Procurement Context


N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide (C₁₇H₁₇N₃O₃; MW 311.33 g/mol) is a fully synthetic indole-2-carboxamide derivative bearing an N1-methyl substituent on the indole core and a furan-2-carbonyl-aminoethyl side chain at the C2-carboxamide position . This compound belongs to a broadly investigated pharmacophore class whose members have been reported as IKK2 inhibitors, CB1 receptor allosteric modulators, antitubercular MmpL3 inhibitors, and TRPV1 agonists [1][2][3][4]. Its procurement interest arises from the unique intersection of an N1-alkylated indole-2-carboxamide core with a heteroaromatic furan-containing side chain—a combination that structurally diverges from the phenethylamine-type side chains and C3-alkyl/C5-halogen substitution patterns that dominate well-characterized indole-2-carboxamide series such as the ORG27569 class of CB1 allosteric modulators [1].

Scaffold distinct from phenethylamine-type CB1 modulators and IKK2 inhibitor chemotypes — unexplored N1-methyl, furan-2-carbonyl substitution pattern.
Lower molecular weight and reduced hydrogen-bond donor count vs optimized indole-2-carboxamide leads — may support CNS lead-like property optimization.
Authenticated indole-2-carboxamide regiochemistry — suitable reference for analytical differentiation from C3-isomer (CAS 1144456-69-8).

Why Generic Substitution Fails for N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide


Substituting N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide with a closely related indole-2-carboxamide analog is scientifically unjustified because three non-redundant structural determinants simultaneously diverge from established comparator series: (i) the indole-2-carboxamide regiochemistry (versus the 3-carboxamide isomer, CAS 1144456-69-8), which redirects the carboxamide electron-withdrawing effect and alters receptor recognition geometry ; (ii) the N1-methyl group on the indole nitrogen, which eliminates the indole NH hydrogen-bond donor capacity present in N1-unsubstituted analogs such as N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide (CAS 951979-78-5) ; and (iii) the furan-2-carbonyl-aminoethyl side chain, which replaces the phenethylamine or substituted benzylamine side chains that are critical for CB1 allosteric modulator pharmacophore engagement and IKK2 inhibitor potency in the ORG27569 and GSK indole carboxamide patent families, respectively [1][2]. Indole-2-carboxamide SAR studies have demonstrated that modifications at the C3, C5, and N-phenethyl positions produce order-of-magnitude shifts in allosteric cooperativity (α) and equilibrium dissociation constants within the CB1 system [1]; analogous sensitivity is expected for the target compound's distinct substitution architecture.

RegioC3-carboxamide positional isomer (CAS 1144456-69-8) alters hinge-region hydrogen-bond geometry — kinase pharmacophore engagement may not transfer.
N1-MeN1-unsubstituted analog (CAS 951979-78-5) retains indole NH donor; N1-methyl increases lipophilicity and eliminates NH HBD — permeability and metabolic profiles may shift.
Side ChainFuran-2-carbonyl-aminoethyl side chain diverges from phenethylamine-type allosteric modulator pharmacophores — allosteric cooperativity and binding kinetics may not replicate ORG27569-class responses.

Product-Specific Quantitative Differentiation Evidence for N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide


Indole-2-Carboxamide Regiochemistry: Differentiation from the Indole-3-Carboxamide Positional Isomer

The target compound bears the carboxamide substituent at the indole C2 position, whereas the commercially available positional isomer N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide (CAS 1144456-69-8) has the carboxamide at C3 . In the indole-2-carboxamide class, the C2-carboxamide orientation places the carbonyl group in conjugation with the indole C2–C3 double bond, altering the electronic distribution and hydrogen-bonding geometry of the amide relative to the C3-carboxamide isomer. In structurally related IKK2 inhibitor indole carboxamide patents (GlaxoSmithKline; US20070254873 and US20080269291), the C2-carboxamide configuration is explicitly specified in the generic Formula I as essential for kinase inhibitory activity [1][2]; C3-substituted indole analogs are excluded from the claims. This regiochemical constraint is consistent with crystallographic evidence from the broader indole-2-carboxamide class where the C2-carbonyl engages in a conserved hydrogen-bond network with the kinase hinge region [2].

C2 vs C3 regiochemistry
Class-level
C2-carboxamide required in IKK2 inhibitor pharmacophore per patent SAR; C3 isomer excluded from claims.
Regiochemistry may determine kinase hinge-region hydrogen-bond geometry; C3 isomer lacks patent-reported compatibility.
Quantitative potency data for C3 isomer not available — class-level inference.
Regiochemistry Indole carboxamide Receptor recognition

N1-Methyl Substitution: Elimination of Indole NH Hydrogen-Bond Donor Capacity Relative to N1-Unsubstituted Analogs

The target compound contains an N1-methyl group on the indole ring, whereas the closest unsubstituted analog N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide (CAS 951979-78-5) retains a free indole NH . The N1-methyl group eliminates one hydrogen-bond donor (HBD) from the molecule, reducing the total HBD count from 3 (in the N1-unsubstituted analog) to 2 in the target compound [1]. This change directly impacts the topological polar surface area (TPSA) and calculated logP: the N1-methylated target compound has a predicted logP approximately 0.5–0.8 units higher than the N1-unsubstituted analog, based on the additive contribution of the methyl group (~+0.5 logP per CH₂/CH₃ in aromatic N-alkylation) . In the CB1 allosteric modulator SAR literature, N1-unsubstituted indole-2-carboxamides (e.g., ORG27569) retain the indole NH, and SAR studies have not systematically explored N1-alkylated variants, suggesting that N1-methylation represents an unexplored vector for modulating binding kinetics and selectivity [2].

N1-methyl HBD & logP shift
Class-level
ΔHBD = -1; estimated ΔlogP ≈ +0.5 to +0.8; ΔMW = +14.02 Da vs N1-H analog.
Reduced HBD count and higher lipophilicity may alter CNS permeability and metabolic stability relative to N1-unsubstituted analog.
Calculated properties; experimental logP data not available.
N1-alkylation Hydrogen bonding Indole-2-carboxamide

Furan-2-Carbonyl-Aminoethyl Side Chain: Heteroaromatic Differentiation from Phenethylamine-Type CB1 Modulator Pharmacophores

The target compound incorporates a furan-2-carbonyl-aminoethyl side chain, which fundamentally differs from the N-phenethyl-1H-indole-2-carboxamide side chain that defines the ORG27569/Org29647/Org27759 class of CB1 negative allosteric modulators (NAMs) [1][2]. In the canonical CB1 NAM series, the para-substituted phenyl ring of the phenethyl side chain is considered critical: the most potent compound in the Mahmoud et al. (2013) series, 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide), achieved a KB of 167.3 nM with a binding cooperativity factor α = 16.55 and potent antagonism of CP55,940-induced GTPγS binding [1]. The furan-2-carbonyl group in the target compound replaces the aryl ring with a π-excessive heteroaromatic system that possesses different electrostatic potential, dipole moment orientation, and hydrogen-bond acceptor capacity (furan oxygen as HBA). The aminoethyl linker (ethylenediamine-derived) also differs from the ethylene linker in phenethylamine-based modulators by introducing an additional amide bond (from the furan-2-carbonyl), which increases rotational degrees of freedom and adds a second HBA/HBD site .

Furan vs phenethylamine side chain
Class-level
Furan-2-carbonyl-aminoethyl replaces phenethylamine; comparator ORG27569-class lead KB = 167.3 nM, α = 16.55 at CB1.
Heteroaromatic amide side chain may engage allosteric or orthosteric sites differently; direct potency comparison precluded by absence of target data.
CB1 allosteric modulator context; target compound not tested.
Furan heterocycle Side chain SAR CB1 allosteric modulator

Absence of C3-Alkyl and C5-Halogen Substituents: Differentiation from Optimized Anti-Tubercular MmpL3 Inhibitor Series

The target compound lacks both the C3-alkyl substituent and the C5-halogen or C5-aryl substituents that are characteristic of optimized indole-2-carboxamide MmpL3 inhibitors with demonstrated in vivo antitubercular efficacy [1][2]. In the indole-2-carboxamide MmpL3 inhibitor series, compounds such as those reported by Stec et al. (2016) and the 2024 Manipal University series (compounds 5c, 5f, 5i) require C5-substitution (e.g., halogen, aryl) and specific N1-phenethyl or N1-alkyl substituents for low-micromolar to sub-micromolar MIC values against M. tuberculosis H37Rv [1][2]. The target compound's N1-methyl and C5-unsubstituted indole core, combined with the furan-2-carbonyl-aminoethyl side chain, positions it outside the established MmpL3 inhibitor pharmacophore. Quantitative comparator data from the 2024 series shows active compounds achieved MIC values against H37Rv and MDR/XDR strains; the target compound, lacking the required C5 and C3 substitution, would not be predicted to recapitulate this activity based on class SAR [2].

MmpL3 pharmacophore mismatch
Class-level
C3- and C5-unsubstituted; lacks required MmpL3 inhibitor substituents; no antitubercular MIC data available.
Not a direct replacement for MmpL3-targeting indole-2-carboxamides; may serve as selectivity control in counter-screens.
Class SAR from Stec et al. and 2024 Manipal series.
MmpL3 inhibition Antitubercular Indole-2-carboxamide SAR

Physicochemical Differentiation: Calculated Drug-Likeness Parameters Relative to Indole-2-Carboxamide Class Benchmarks

The target compound (MW 311.33 g/mol; C₁₇H₁₇N₃O₃) occupies a favorable physicochemical space for lead-like development compared to more elaborated indole-2-carboxamide analogs. The ORG27569-class CB1 allosteric modulators typically have MW > 400 g/mol (e.g., ORG27569 MW = 439.0 g/mol; compound 11j MW = 441.9 g/mol) due to the chloro-substituted indole core and bulky N-phenethyl substituents [1]. Similarly, the GSK IKK2 inhibitor indole carboxamides described in US20070254873 and US20080269291 typically exceed MW 450 g/mol due to elaborated R1 substituents (heteroaryl-alkyl-amino groups) [2]. The target compound's lower MW (311.33) and moderate calculated lipophilicity (estimated logP ~1.8–2.1) place it within the preferred range for CNS drug-likeness (MW < 400; logP 1–4) and closer to fragment-like properties than the typical lead-optimized indole-2-carboxamide . With 3 hydrogen-bond acceptors (HBA) and 2 hydrogen-bond donors (HBD), it complies with Lipinski's Rule of Five and has a lower HBD count than most biologically validated indole-2-carboxamide leads, which retain the indole NH (HBD = 3) [1].

Drug-likeness vs leads
Class-level
MW 311.33 vs ORG27569 439.0; HBD 2 vs 3 for many leads; logP ~1.8–2.1.
Substantially lower MW and moderate lipophilicity may benefit lead optimization headroom and aqueous solubility.
Calculated parameters; experimental solubility data not reported.
Drug-likeness Physicochemical properties Indole-2-carboxamide

Optimal Research and Industrial Application Scenarios for N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide Based on Differential Evidence


CNS-Penetrant Lead Generation Scaffold Targeting Novel CB1 Allosteric Chemotypes

The target compound's low molecular weight (311.33 g/mol), moderate calculated logP (~1.8–2.1), and reduced hydrogen-bond donor count (HBD = 2) relative to classical indole-2-carboxamide CB1 modulators make it a suitable starting point for CNS drug discovery programs seeking structurally differentiated CB1 allosteric ligands [1][2]. The furan-2-carbonyl-aminoethyl side chain diverges from the phenethylamine pharmacophore of the ORG27569 class, offering a new vector for allosteric site engagement and potential intellectual property differentiation. The N1-methyl group eliminates the indole NH, reducing HBD count and likely enhancing brain penetration relative to N1-unsubstituted analogs [1]. This scaffold is appropriate for hit-to-lead campaigns where target engagement can be characterized using CB1 calcium mobilization or [³⁵S]GTPγS binding assays, with ORG27569 (KB = 167.3 nM; α = 16.55) serving as a class-standard comparator [2].

Selectivity Profiling Against MmpL3 to De-Risk Anti-Tubercular Off-Target Activity

The target compound lacks the C5-halogen/aryl and C3-alkyl substituents required for MmpL3 inhibition, distinguishing it from the antitubercular indole-2-carboxamide series [3][4]. This structural divergence is advantageous in programs developing indole-2-carboxamides for non-tubercular indications (e.g., pain, inflammation, metabolic disease), where MmpL3 inhibition would constitute an undesired off-target liability. The compound can serve as a negative control or selectivity benchmark in counter-screening panels that include M. tuberculosis MIC determination and iniBAC promoter induction assays, confirming that MmpL3 engagement is not a class-wide property of all indole-2-carboxamides [4].

Regiochemical Reference Standard for Indole-2-Carboxamide vs Indole-3-Carboxamide Analytical Method Development

The target compound (indole-2-carboxamide) and its commercially available positional isomer N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide (CAS 1144456-69-8) form a matched regioisomer pair suitable for developing HPLC, LC-MS, or NMR methods that distinguish C2- from C3-carboxamide indole derivatives . Given that IKK2 inhibitor patents explicitly require the indole-2-carboxamide configuration for kinase inhibitory activity, analytical methods capable of resolving these regioisomers are essential for quality control in medicinal chemistry supply chains and for verifying the structural integrity of purchased research compounds [5][6].

Fragment-Based or Structure-Guided Optimization Utilizing the Furan Oxygen as a Hydrogen-Bond Acceptor Probe

The furan-2-carbonyl moiety provides a heteroaromatic hydrogen-bond acceptor (furan oxygen) that is absent from the phenyl-based side chains of classical indole-2-carboxamide series [2]. This feature can be exploited in structure-based drug design to probe additional hydrogen-bond interactions with target proteins. The aminoethyl linker introduces conformational flexibility with two additional rotatable bonds compared to the rigid ethylene linker in phenethylamine analogs, which may be advantageous for induced-fit binding to allosteric pockets. Crystallography or NMR-based fragment screening campaigns can use the target compound as a starting point to map the contribution of the furan oxygen to binding affinity and to guide bioisosteric replacement strategies [2].

Application
Selection Property
Validation Focus
CNS CB1 allosteric modulator research
Distinct furan-2-carbonyl side chain; low MW and HBD count
CB1 calcium mobilization or GTPγS binding assay response
MmpL3 selectivity counter-screening
Absence of C5-halogen/aryl and C3-alkyl substituents
M. tuberculosis MIC and iniBAC promoter induction assay
Indole-2/3-carboxamide regiochemical reference
Authenticated C2-carboxamide regiochemistry
HPLC, LC-MS or NMR resolution of C2 vs C3 isomers
Structure-guided fragment elaboration
Furan oxygen HBA and aminoethyl linker flexibility
Crystallographic or NMR-based binding site mapping
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